![molecular formula C18H21N3O3S2 B5553842 (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

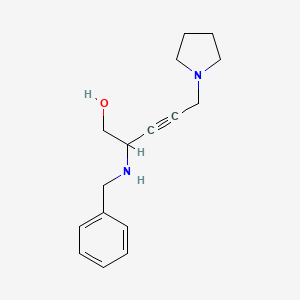

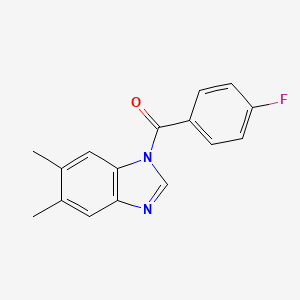

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading: Heterocyclic Compounds Based on Pyrazole Derivatives

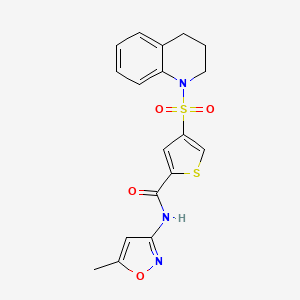

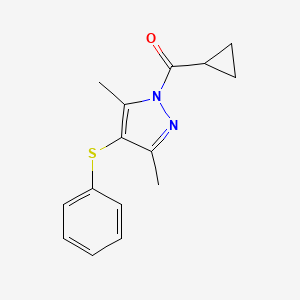

A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various derivatives including pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. These compounds demonstrated significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemistry of Substituted Pyrazolo[1,5-a]pyrimidines

Subheading: Reaction Mechanisms and Structural Analysis

Chimichi et al. (1996) investigated the reaction of ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, resulting in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The study provided insights into the reaction mechanisms and structural analysis through NMR spectroscopy and X-ray diffraction (Chimichi et al., 1996).

Pyrrole, Pyrazine, and Pyridine Formation in Browning Reaction

Subheading: Mechanisms in Non-Enzymic Browning Reaction

Milić and Piletić (1984) identified several pyrroles, pyrazines, and a pyridine derivative in a heated reaction mixture of d-glucose and aminobutyric acid isomer model systems. Their study on the non-enzymic browning reaction proposed mechanisms for the formation of these compounds, contributing to the understanding of food chemistry (Milić & Piletić, 1984).

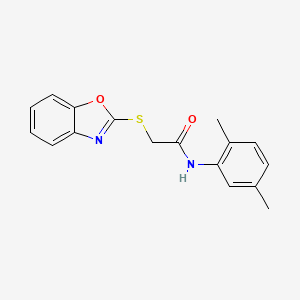

Pyridine-Thione in Heterocyclic Synthesis

Subheading: Synthesis of Nicotinic Acid Ester and Other Derivatives

Gad-Elkareem, Abdel-fattah, and Elneairy (2006) focused on the synthesis of nicotinic acid esters and various heterocyclic derivatives using pyridine-2(1H)-thione. Their work contributed to the field of heterocyclic chemistry by providing novel synthetic pathways and compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Ru Complexes for Water Oxidation

Subheading: Synthesis and Characterization for Oxygen Evolution

Zong and Thummel (2005) synthesized a series of dinuclear complexes and studied their potential for water oxidation. The complexes, involving 4-substituted pyridine ligands, demonstrated significant oxygen evolution, highlighting their potential in catalysis (Zong & Thummel, 2005).

Pyrazine Amide Ligands in Molecular Weaving

Subheading: Probing Polynuclear Transition Metal Complexes

Cockriel et al. (2008) synthesized pyrazine-containing ligands to form polynuclear transition metal complexes. The study provided insights into their ability to form intricate structures, contributing to the understanding of molecular weaving in inorganic chemistry (Cockriel et al., 2008).

Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis

Subheading: Synthesis of Pyrido and Pyrazolyl Derivatives

Elneairy, Gad-Elkareem, and Abdel-fattah (2006) explored the synthesis of pyrido and pyrazolyl derivatives using thieno[2,3-b]pyridine-2-carbohydrazide. Their work expanded the repertoire of polyheterocyclic compounds, contributing to heterocyclic chemistry (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Properties

IUPAC Name |

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c22-18(8-14-3-7-25-11-14)21-6-5-20(10-15-2-1-4-19-9-15)16-12-26(23,24)13-17(16)21/h1-4,7,9,11,16-17H,5-6,8,10,12-13H2/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEOPRSMGTZKNN-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CS(=O)(=O)CC2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)